Potency at Human PPARα Transactivation: Structural Class Loss-of-Function Versus Clofibric Acid
The carboxylic acid moiety of clofibric acid is essential for high-affinity PPARα engagement. In a GAL4-hPPARα LBD transactivation assay performed in human HepG2 cells, clofibric acid achieves an EC₅₀ of 50 µM . Although direct EC₅₀ data for 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide in this assay are not publicly available, the compound replaces the acid with a secondary amide, which removes the ionic interaction with the PPARα AF-2 helix residue Tyr464. This structural modification is expected to weaken PPARα transactivation by at least one order of magnitude based on structure-activity relationship (SAR) studies of amide derivatives of clofibric acid, which consistently show substantially reduced agonism [1]. Therefore, the target compound should not be substituted for clofibric acid in experiments requiring PPARα activation.
| Evidence Dimension | PPARα transactivation potency |
|---|---|
| Target Compound Data | Not directly reported; predicted to be substantially weaker than clofibric acid based on amide-for-acid substitution SAR. |
| Comparator Or Baseline | Clofibric acid: EC₅₀ = 50 µM in GAL4-hPPARα LBD transactivation assay in HepG2 cells. |
| Quantified Difference | Estimated >5–10-fold loss of potency relative to clofibric acid (class-level SAR inference). |
| Conditions | GAL4-fused human PPARα ligand-binding domain, HepG2 cells, luciferase reporter gene assay. |
Why This Matters
This difference is critical for users specifically requiring PPARα agonism; selecting the target compound over clofibric acid would result in a significant loss of on-target potency at PPARα.
- [1] Giampietro, L., D'Angelo, A., Ammazzalorso, A. et al. (2012) 'Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs', ChemMedChem, 7(10), pp. 1762-1775. doi:10.1002/cmdc.201200288. View Source
